N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that contains both furan and pyridine rings. These structures are known for their significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the furan and pyridine intermediates with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Known for its anticancer properties.
N-(FURAN-2-YLMETHYL)-PYRAZOLE-4-CARBOXAMIDE: Studied for its antimicrobial activity.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combined furan and pyridine structures, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-4-7-15(12-14)18(21)20(13-16-8-5-11-22-16)17-9-2-3-10-19-17/h2-12H,13H2,1H3 |
InChI Key |
STLFBDWZGJLJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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